
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a nitrofuran moiety, and a tert-butyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the piperidine ring through a carbonyl linkage.
Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrofuran moiety can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Examples of similar compounds include N-(tert-butyl)-N-(5-nitrofuran-2-carbonyl)morpholine and N-(tert-butyl)-N-(5-nitrofuran-2-carbonyl)pyrrolidine.
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, nitrofuran derivatives, and tert-butyl-containing compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Biological Activity
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique structure may contribute to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. These compounds often exhibit activity against Gram-positive and Gram-negative bacteria. The nitrofuran group is particularly noted for its role in enhancing antibacterial efficacy, possibly through the generation of reactive intermediates that damage bacterial DNA.
Antiparasitic Effects
Research indicates that derivatives of nitrofuran compounds can inhibit the growth of protozoan parasites, such as Trypanosoma cruzi. This is particularly relevant in the context of neglected tropical diseases. The mechanism involves interference with the parasite's metabolic pathways, leading to reduced viability.
The proposed mechanisms of action for this compound include:
- DNA Damage : The nitrofuran moiety generates reactive oxygen species (ROS) that can cause oxidative damage to DNA.
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular respiration or metabolism in target organisms.
- Cell Membrane Disruption : Some studies suggest that the compound can alter membrane permeability, leading to cell lysis.
In Vitro Studies
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
In Vivo Studies
In animal models, the compound demonstrated promising results in reducing parasitic load in infections caused by Trypanosoma cruzi. The treatment led to a significant decrease in parasitemia levels compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide with high purity?
- Methodology :
- Step 1 : Preparation of intermediates like 5-nitrofuran-2-carbonyl chloride via reaction of 5-nitrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux .
- Step 2 : Coupling the intermediate with N-tert-butylpiperidine using a base (e.g., triethylamine) to neutralize HCl byproducts.
- Optimization : Temperature control (40–60°C), solvent selection (e.g., dichloromethane or tetrahydrofuran), and reaction time (12–24 hours) to minimize side reactions.
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals to confirm the piperidine ring, tert-butyl group, and nitrofuran moiety. For example, the tert-butyl group shows a singlet at ~1.2–1.4 ppm in ¹H NMR .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) to verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) :
- Peaks at ~1700 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Root Cause Analysis :
- Purity Variance : Compare HPLC profiles (e.g., 95% vs. >99% purity) to rule out impurities affecting bioactivity .
- Assay Conditions : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or enzyme sources (e.g., recombinant vs. native Mur ligases) can alter IC₅₀ values .
- Validation :
- Replicate experiments under standardized conditions (pH 7.4, 37°C) and include positive controls (e.g., known Mur ligase inhibitors) .
Q. What experimental strategies are recommended for elucidating the mechanism of action?
- Target Identification :
- Enzyme Inhibition Assays : Test inhibition of bacterial MurD/MurE ligases (critical for peptidoglycan synthesis) using ATPase activity assays .
- Molecular Docking : Use software like AutoDock Vina to predict binding interactions between the nitrofuran moiety and the ligase active site .
- Cellular Studies :
- Time-kill curves and transmission electron microscopy (TEM) to observe cell wall disruption in Staphylococcus aureus .
Q. How should stability studies be designed to assess shelf-life under various conditions?
- Protocol :
- Accelerated Degradation : Expose the compound to extreme pH (2–10), UV light, and elevated temperatures (40–60°C) for 1–4 weeks .
- Analytical Monitoring :
- HPLC : Track degradation products (e.g., hydrolysis of the amide bond).
- NMR : Detect structural changes (e.g., tert-butyl group cleavage) .
- Recommendations : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation .
Q. How can structure-activity relationship (SAR) studies be optimized for nitrofuran-piperidine derivatives?
- Design Principles :
- Substituent Variation : Modify the nitrofuran (e.g., replace nitro with cyano) or piperidine (e.g., introduce methyl groups) to assess steric/electronic effects .
- Assay Pipeline :
- In Vitro : Minimum inhibitory concentration (MIC) assays against ESKAPE pathogens.
- In Silico : Quantitative structure-activity relationship (QSAR) models to predict logP and bioavailability .
Properties
IUPAC Name |
N-tert-butyl-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-15(2,3)17(14(20)16-9-5-4-6-10-16)13(19)11-7-8-12(23-11)18(21)22/h7-8H,4-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUQHIOLKFMMBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=C(O1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.